4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester
Description
This compound (CAS: Not explicitly listed; Catalog Number: QD-2586) is a boronic ester derivative featuring a benzyl ester group, a fluorine atom at the 4-position, and a methyl group at the 2-position of the benzoic acid scaffold. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronic ester) moiety enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions . With a purity of 95%, it is primarily employed in organic synthesis and medicinal chemistry for constructing complex aromatic systems .
Properties
IUPAC Name |
benzyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BFO4/c1-14-11-18(23)17(22-26-20(2,3)21(4,5)27-22)12-16(14)19(24)25-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCMJHCAWRERAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorinated aromatic system and a boron-containing moiety, suggests various mechanisms of action that could be exploited in therapeutic applications.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24BFN2O2 |
| Molecular Weight | 318.194 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 442.7 ± 30 °C |
| Flash Point | 221.5 ± 24.6 °C |
| LogP | 3.36 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boronic acid moiety is particularly noteworthy as it has been shown to enhance the binding affinity to certain enzymes and receptors.
Antiandrogen Activity
Recent studies have indicated that compounds similar to this structure exhibit antiandrogen activity, which is crucial in the treatment of prostate cancer. For instance, modifications in the structure such as the introduction of fluorine atoms have been linked to increased antiproliferative activity against prostate cancer cell lines (LAPC-4) .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation. The introduction of fluorine in the ortho position relative to the boronic acid enhances its antiproliferative properties compared to other derivatives lacking this substitution .
Case Study: Prostate Cancer
A case study involving a series of synthesized compounds similar to this compound showed promising results. The compounds were tested against LAPC-4 prostate cancer cells and demonstrated IC50 values in the nanomolar range, indicating potent activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that:
- Fluorination at specific positions on the aromatic ring significantly increases biological activity.
- Boronic Acid Moiety : The presence of a boronic acid enhances interaction with target proteins and enzymes.
Table: SAR Findings
| Compound Variant | Position of Fluorine | IC50 (nM) |
|---|---|---|
| Original Compound | None | >10000 |
| Fluorinated Variant | Ortho | 1480 |
| Chlorinated Variant | Para | 2120 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 882679-10-9)
- Key Differences :
- Substituents : Fluorine at 4-position, methyl at 3-position (vs. methyl at 2-position in the target compound).
- Functional Group : Free carboxylic acid (vs. benzyl ester).
- Implications: The free acid form increases hydrophilicity and metal-coordination capacity, making it suitable for prochelator applications . Lower solubility in organic solvents compared to the benzyl ester, limiting its use in cross-coupling reactions requiring non-polar conditions .
Methyl 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 867256-77-7)
- Key Differences :
- Ester Group : Methyl ester (vs. benzyl ester).
- Substituents : Fluorine at 2-position, boronic ester at 3-position.
- Implications :
Variations in Ester Groups
Ethyl 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 1351500-37-2)
- Key Differences :
- Ester Group : Ethyl ester with an acetoxy side chain (vs. benzyl ester).
- Ethyl esters balance lipophilicity and hydrolytic stability, making this compound versatile in prodrug design .
[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic Acid tert-Butyl Ester (CAS: 194371)
- Key Differences :
- Functional Group : Carbamate (vs. benzyl ester).
- Substituents : Chlorine at 2-position, methylcarbamate group.
- Implications :
Cross-Coupling Reactions
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
